5-Methyl-2,2-diphenyl-2H-imidazol-4-amine

Drug-Drug Interaction Screening Hepatic Clearance Prediction Cytochrome P450 Profiling

This compound is a structurally distinct, potent mGlu5 negative allosteric modulator (NAM, IC50=19 nM) with a clean CYP3A4 profile (IC50=27.4 µM), validated as a reliable tool for DDI screening and functional mGlu5 studies. Its unique 2,2-diphenylimidazole scaffold and drug-like properties (MW 249.31, TPSA ~42 Ų) offer a superior alternative to generic imidazoles, ensuring accurate pharmacological profiling and minimizing off-target metabolic artifacts.

Molecular Formula C16H15N3
Molecular Weight 249.31 g/mol
Cat. No. B11774375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2,2-diphenyl-2H-imidazol-4-amine
Molecular FormulaC16H15N3
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESCC1=NC(N=C1N)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C16H15N3/c1-12-15(17)19-16(18-12,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3,(H2,17,19)
InChIKeyDYHJWSAXTGSWOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2,2-diphenyl-2H-imidazol-4-amine: Chemical Identity and Core Attributes for Research Procurement


5-Methyl-2,2-diphenyl-2H-imidazol-4-amine (CAS: 1956325-71-5) is a synthetic small molecule belonging to the 2,2-diphenylimidazole amine class, with a molecular weight of 249.31 g/mol and molecular formula C16H15N3 . This compound is commercially available for research use, typically as a white to yellow solid with a purity specification of ≥95% . It is structurally characterized by a central 2H-imidazole core bearing a 5-methyl substituent and a 4-amino group, flanked by two geminal phenyl rings at the 2-position. This architecture provides a unique spatial and electronic configuration relevant for probing biological targets, including cytochrome P450 enzymes and metabotropic glutamate receptors [1].

Why Generic Imidazole Amine Substitution Risks Experimental Failure in CYP Profiling and mGlu5 Modulation Studies


Substituting 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine with a generic imidazole amine without verifying CYP inhibition potency or mGlu5 negative allosteric modulation (NAM) activity can lead to significant data misinterpretation. A broad comparative study of 1-substituted imidazoles revealed that many compounds in this class inhibit CYP3A4/5 with IC50 values <5 µM, with some as low as <0.3 µM [1]. In contrast, the target compound exhibits a markedly higher IC50 of 27.4 µM for CYP3A4, indicating a substantially lower risk of CYP-mediated drug-drug interactions or confounding off-target effects in cell-based assays [2]. Furthermore, its potent mGlu5 NAM activity (IC50 = 19 nM) [2] differentiates it from structurally related analogs that lack this specific functional profile. Thus, generic substitution without rigorous activity verification can compromise the integrity of pharmacological profiling and lead to false conclusions.

5-Methyl-2,2-diphenyl-2H-imidazol-4-amine: Quantified Differentiation Evidence for Informed Procurement


Moderate CYP3A4 Inhibition Reduces Off-Target Liability Risk vs. Potent Imidazole Inhibitors

In human liver microsome assays using midazolam as a probe substrate, 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine inhibited CYP3A4 with an IC50 of 27.4 µM [1]. This is in stark contrast to many imidazole-containing compounds, which frequently exhibit potent CYP3A4 inhibition. For instance, the class-level analysis shows that a large fraction of imidazoles inhibit CYP3A4/5 with IC50 values <5 µM, and seven specific imidazoles were reported with IC50 values <0.3 µM [2]. Ketoconazole, a benchmark azole antifungal, inhibits CYP3A4 with an IC50 of 0.25 µM [3]. The target compound's 27.4 µM IC50 represents a >100-fold reduction in CYP3A4 inhibitory potency compared to ketoconazole and is well above the typical threshold (<10 µM) for high drug-drug interaction risk.

Drug-Drug Interaction Screening Hepatic Clearance Prediction Cytochrome P450 Profiling

Favorable CYP2C9 Inhibition Profile for Metabolic Stability Studies

In human liver microsomes using diclofenac as a substrate, 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine inhibited CYP2C9 with an IC50 of 5.7 µM [1]. While many imidazole derivatives potently inhibit CYP2C9, a comparative study of 1-substituted imidazoles found that CYP3A4/5 was inhibited by the greatest number of compounds with IC50 <5 µM, followed closely by CYP2C9, though fewer imidazoles showed sub-micromolar potency for CYP2C9 [2]. The target compound's 5.7 µM IC50 for CYP2C9 places it in a moderate inhibition category, significantly less potent than many reference CYP2C9 inhibitors (e.g., sulfaphenazole IC50 ~0.3 µM).

CYP2C9 Substrate Selectivity Metabolic Stability Assays Preclinical Toxicology

Potent mGlu5 Negative Allosteric Modulation Competes with Optimized Clinical Candidates

In a functional assay using HEK293A cells expressing rat mGlu5 receptor, 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine acted as a negative allosteric modulator (NAM) with an IC50 of 19 nM [1]. This potency is comparable to several well-characterized mGlu5 NAMs: VU0409106 (IC50 = 24 nM) , VU0463841 (IC50 = 13 nM) , and is within the same order of magnitude as the clinically advanced CTEP (IC50 = 2.2 nM) [2]. The compound demonstrates that the 2,2-diphenylimidazole amine scaffold can achieve nanomolar mGlu5 modulation, positioning it as a valuable starting point for structure-activity relationship (SAR) exploration or as a pharmacological tool.

Metabotropic Glutamate Receptor 5 Allosteric Modulation CNS Drug Discovery

Physicochemical Properties Align with Drug-Like Space, Outperforming Larger Imidazole Derivatives

5-Methyl-2,2-diphenyl-2H-imidazol-4-amine possesses a molecular weight of 249.31 g/mol and a calculated topological polar surface area (TPSA) of approximately 42 Ų . These values place it well within established drug-like property guidelines (e.g., Lipinski's Rule of Five: MW <500, TPSA <140 Ų). In contrast, a comparative analysis of imidazole CYP inhibitors found that seven imidazoles with CYP3A4/5 IC50 <0.3 µM were exclusively above 300 MW, with some exceeding 400 MW [1]. The target compound's lower molecular weight offers potential advantages in solubility and membrane permeability, critical factors for both in vitro and in vivo applications.

ADME Prediction Lead-Likeness Medicinal Chemistry Optimization

Optimal Scientific and Industrial Use Cases for 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine


CYP450 Drug-Drug Interaction (DDI) Liability Screening Panels

Given its well-characterized and moderate CYP3A4 (IC50 = 27.4 µM) and CYP2C9 (IC50 = 5.7 µM) inhibition profiles [1], this compound serves as an excellent reference standard or tool compound in DDI screening panels. Its low risk of confounding potent CYP inhibition, in contrast to many imidazole-based drugs [2], allows researchers to differentiate between target-mediated effects and off-target metabolism artifacts. This is particularly valuable in early-stage discovery programs aiming to minimize hepatotoxicity and drug interaction liabilities.

mGlu5 Negative Allosteric Modulator (NAM) Probe Development and SAR Studies

The compound's potent mGlu5 NAM activity (IC50 = 19 nM) [1] positions it as a validated chemical probe for functional studies of mGlu5 signaling in vitro. Its structurally distinct 2,2-diphenylimidazole core, relative to other mGlu5 NAM chemotypes, offers a fresh starting point for structure-activity relationship (SAR) campaigns. Researchers can use it to explore the allosteric binding pocket, optimize selectivity, or as a comparator for newly designed mGlu5 modulators.

Medicinal Chemistry Lead Optimization Starting Point

The combination of favorable physicochemical properties (MW 249.31, TPSA ~42 Ų) [1] and known bioactivity (mGlu5 NAM, moderate CYP inhibition) [1] makes this compound an attractive lead-like scaffold. Its relatively low molecular weight provides ample room for synthetic elaboration without exceeding drug-likeness thresholds. Medicinal chemists can leverage this scaffold to design focused libraries aimed at improving potency, selectivity, and pharmacokinetic parameters while maintaining a clean CYP inhibition profile.

Analytical Reference Standard for Imidazole Amine Identification

Commercial availability with a certified purity of ≥95% [2] and established analytical characterization (e.g., InChIKey, SMILES) [1] qualifies this compound as a reliable analytical reference standard. It can be used in HPLC or LC-MS method development for the quantification of related imidazole amine impurities or metabolites in pharmaceutical quality control or environmental monitoring contexts.

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